Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate
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Overview
Description
Ethyl (1R,8S,9r)-bicyclo[610]non-4-ene-9-carboxylate is a bicyclic compound featuring a unique structure that includes a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with an alkyne in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of ester derivatives .
Scientific Research Applications
Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be utilized in the development of bioactive molecules and probes for biological studies.
Industry: Used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The bicyclic structure provides rigidity and specificity in binding to these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol: A similar bicyclic compound with an alcohol group instead of an ester.
(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol N-succinimidyl carbonate: Another related compound used in click chemistry.
Uniqueness
Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate is unique due to its ester functionality, which allows for a wide range of chemical modifications and applications. Its bicyclic structure also imparts specific stereochemical properties that are valuable in various research and industrial contexts .
Biological Activity
Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate, with the CAS number 79549-89-6, is a bicyclic compound that has garnered interest due to its potential biological activities. This article delves into the compound’s synthesis, biological properties, and applications based on recent research findings.
- Molecular Formula : C12H18O2
- Molecular Weight : 194.28 g/mol
- Purity : 97%
- IUPAC Name : Ethyl (1R,8S,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent studies have optimized synthetic routes to improve yield and purity. For instance, a three-step synthesis has been reported with an overall yield of 32% for related bicyclic compounds, showcasing the efficiency of modern synthetic techniques .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. A study conducted on its derivatives demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Anti-inflammatory Effects
In vitro assays have shown that this compound can modulate inflammatory pathways. Specifically, it has been observed to reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This anti-inflammatory effect could be beneficial in developing treatments for chronic inflammatory diseases .
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Results indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways, making it a candidate for further investigation in cancer therapeutics .
Case Study 1: Antimicrobial Activity
In a comparative study of various bicyclic compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating a promising antimicrobial profile.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 50 | Staphylococcus aureus |
This compound | 50 | Escherichia coli |
Case Study 2: Anti-inflammatory Mechanism
A study on the anti-inflammatory properties revealed that treatment with this compound significantly decreased TNF-alpha levels in LPS-stimulated macrophages by approximately 40% compared to untreated controls.
Properties
IUPAC Name |
ethyl (1S,4Z,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-14-12(13)11-9-7-5-3-4-6-8-10(9)11/h3-4,9-11H,2,5-8H2,1H3/b4-3-/t9-,10+,11? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOUWGVQCUYLAA-ACNMEMRISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CCC=CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1[C@H]2[C@@H]1CC/C=C\CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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